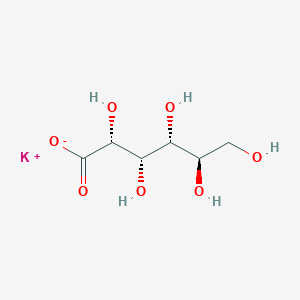
(2,4-diaminopteridin-6-yl)methanol Hydrobromide
Overview
Description
(2,4-diaminopteridin-6-yl)methanol Hydrobromide: It is a derivative of pteridine and is recognized for its ability to inhibit the enzyme dihydrofolate reductase, which plays a crucial role in the synthesis of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-diaminopteridin-6-yl)methanol Hydrobromide typically involves the reaction of 2,4-diaminopteridine with formaldehyde in the presence of hydrobromic acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (2,4-diaminopteridin-6-yl)methanol Hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pteridine.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-6-carboxylic acid, while reduction could produce tetrahydropteridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2,4-diaminopteridin-6-yl)methanol Hydrobromide is used as a precursor for synthesizing various pteridine derivatives, which are important in studying enzyme mechanisms and developing new catalysts .
Biology: The compound’s ability to inhibit dihydrofolate reductase makes it valuable in biological research, particularly in studying cell growth and replication .
Medicine: In medicine, it is explored for its potential as an antifolate drug, which could be used in treating diseases like cancer and bacterial infections .
Industry: Industrially, this compound is used in the production of dyes and pigments due to its pteridine structure .
Mechanism of Action
The primary mechanism of action for (2,4-diaminopteridin-6-yl)methanol Hydrobromide involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting this enzyme, the compound disrupts DNA and RNA synthesis, leading to cell growth inhibition .
Comparison with Similar Compounds
(2,4-diaminopteridin-6-yl)methanol Hydrochloride: Similar in structure but with a chloride ion instead of bromide.
Methotrexate: A well-known antifolate drug that also inhibits dihydrofolate reductase.
Uniqueness: Its ability to inhibit dihydrofolate reductase makes it particularly valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
(2,4-diaminopteridin-6-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCVATFASXGJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973541 | |
| Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76145-91-0, 57963-59-4 | |
| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrobromide (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76145-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6-hydroxymethylpteridinehydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57963-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-diaminopteridin-6-yl)methanol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(4-Ethylphenyl)carbamoyl]propanoic acid](/img/structure/B7761335.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium-3-carboxylate](/img/structure/B7761338.png)







